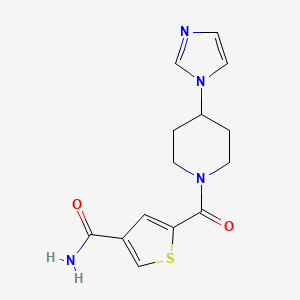
2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide, also known as DPBA, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is a member of the triazole family of compounds, which are known for their diverse biological activities. DPBA has been shown to exhibit a range of biochemical and physiological effects, and has been used in a variety of laboratory experiments to investigate its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in cellular processes such as DNA replication and protein synthesis. 2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide has been shown to inhibit the activity of enzymes such as topoisomerase II and RNA polymerase II, which are essential for these processes.
Biochemical and Physiological Effects
2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of fungal growth, the modulation of immune cell activity, and the inhibition of certain enzymes involved in cellular processes. 2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide has also been shown to have potential neuroprotective effects, and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide in laboratory experiments include its relatively low cost and availability, as well as its diverse range of potential applications. However, 2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide also has certain limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
Direcciones Futuras
There are many potential future directions for research on 2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide, including further studies on its mechanism of action and potential therapeutic applications. Some potential areas of research include investigating the use of 2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide as a potential antifungal agent, as a modulator of the immune system, and as a tool for investigating the role of certain enzymes in cellular processes. In addition, further studies on the potential neuroprotective effects of 2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide may have implications for the treatment of neurodegenerative diseases.
Métodos De Síntesis
2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide can be synthesized using a variety of methods, including the reaction of 2,4-dichlorobenzoyl chloride with 2-phenyl-1,2,4-triazole-3-amine in the presence of a base such as triethylamine. Other methods involve the use of different reagents and solvents, and can result in different yields and purity levels.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide has been used in a variety of scientific research applications, including as a potential antifungal agent, as a modulator of the immune system, and as a tool for investigating the role of certain enzymes in cellular processes. 2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide has been shown to exhibit antifungal activity against a range of fungal species, including Candida albicans and Aspergillus fumigatus. In addition, 2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide has been shown to modulate the activity of certain immune cells, such as macrophages and T cells, and may have potential applications in the treatment of autoimmune diseases and cancer.
Propiedades
IUPAC Name |
2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O/c16-10-6-7-12(13(17)8-10)14(22)20-15-18-9-19-21(15)11-4-2-1-3-5-11/h1-9H,(H,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOIGWMIYXOCLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(2-phenyl-1,2,4-triazol-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R,2R)-4-[(4-chloropyrazol-1-yl)methyl]-2-hydroxycyclopentyl]-3-methylpyridine-4-sulfonamide](/img/structure/B7440067.png)
![N-[(3S)-1-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)pyrrolidin-3-yl]-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B7440068.png)
![N-[(1R,2R)-2-hydroxy-4-(pyrazol-1-ylmethyl)cyclopentyl]-3-(5-methoxypyridin-3-yl)propanamide](/img/structure/B7440075.png)
![N-[(1R,2R)-2-hydroxy-4-(pyrazol-1-ylmethyl)cyclopentyl]-1-phenoxycyclopropane-1-carboxamide](/img/structure/B7440083.png)
![4-(2,6-dimethyl-4-oxopyridin-1-yl)-N-[(1R,2R)-2-hydroxy-4-(pyrazol-1-ylmethyl)cyclopentyl]butanamide](/img/structure/B7440090.png)
![[4-(3-chloropyridin-4-yl)piperazin-1-yl]-[(5R,7S)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl]methanone](/img/structure/B7440100.png)
![[(5R,7S)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-yl]-[4-(2-pyrrolidin-1-ylethyl)piperazin-1-yl]methanone](/img/structure/B7440103.png)
![[(3S,5R)-4-benzyl-3-[[(2-cyclopropylpyrimidin-5-yl)methylamino]methyl]-5-methylmorpholin-3-yl]methanol](/img/structure/B7440112.png)

![3-fluoro-6-methoxy-N-[[(2R,5S)-5-(1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl]pyridin-2-amine](/img/structure/B7440131.png)

![1-[1-[1-(Methoxymethyl)cyclobutanecarbonyl]piperidin-4-yl]pyrrolidine-2-carboxamide](/img/structure/B7440149.png)

![N-[1-[2-(methylamino)-2-oxoethyl]piperidin-4-yl]-6-(N-methylanilino)pyridine-3-carboxamide](/img/structure/B7440160.png)